The synthesis of trilaciclib hydrochloride involves several steps that optimize yield and efficiency. The primary method disclosed by G1 Therapeutics includes:
This method significantly shortens the synthesis route compared to previous techniques, resulting in improved total yields and efficiency .
Trilaciclib hydrochloride exhibits a complex molecular structure characterized by a spirocyclic framework. The key features include:
The structural formula can be represented as follows:
X-ray diffraction studies have been utilized to analyze solid-state forms of trilaciclib, confirming its crystalline nature and polymorphic characteristics which are crucial for its stability and bioavailability .
Trilaciclib hydrochloride is primarily involved in reactions that modulate its pharmacological properties:
These reactions are typically carried out under controlled conditions (e.g., temperature, pH) to ensure optimal yields and purity of the final product .
Trilaciclib acts as a potent inhibitor of cyclin-dependent kinases 4 and 6, which play essential roles in cell cycle regulation. By inhibiting these kinases, trilaciclib effectively:
The mechanism underscores its therapeutic role in enhancing patient tolerance to chemotherapy while maintaining efficacy against tumors .
Trilaciclib hydrochloride possesses distinct physical and chemical properties:
These properties are critical for ensuring safe and effective administration in clinical settings .
Trilaciclib hydrochloride has significant applications in oncology:
The drug's ability to enhance hematologic safety while allowing for aggressive treatment regimens positions it as a valuable addition to cancer therapy protocols .
Trilaciclib hydrochloride (C₂₄H₃₁ClN₈O) is a pyrimidine-based small molecule inhibitor that selectively targets the ATP-binding cleft of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). Its molecular scaffold features a fused pyrrolopyrimidine core, optimized to form hydrogen bonds with key residues in the kinase domain [1] [5]. Specifically, the aminopyridine moiety interacts with the hinge region residue Val101 of CDK6 via dual hydrogen bonds, while the carbonyl oxygen forms a solvent-bridged interaction with Asp163 in the DFG motif [1] [7]. This binding mode displaces ATP and prevents phosphorylation of downstream substrates.
Table 1: Key Structural Interactions of Trilaciclib in CDK4/6 Kinase Domains
Binding Site Region | Residue Interaction | Type of Interaction |
---|---|---|
Hinge region | Val101 (CDK6) | Dual hydrogen bonds |
DFG motif | Asp163 | Solvent-bridged |
Hydrophobic pocket | Phe98, His100 | Van der Waals forces |
Allosteric site | Lys43 | Electrostatic |
Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), trilaciclib’s substituents—including a dimethylamino group and a spirocyclic amine—optimize steric complementarity with the hydrophobic back pocket of CDK4/6, minimizing off-target binding [5] [10]. X-ray crystallography confirms that trilaciclib stabilizes the kinase in an αC-helix "in" conformation, characteristic of type I ATP-competitive inhibitors [7].
Trilaciclib induces reversible G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) by inhibiting CDK4/6-cyclin D complexes. This prevents retinoblastoma protein phosphorylation, thereby maintaining Rb-E2F repressor complexes and blocking E2F-mediated transcription of S-phase genes (e.g., cyclin E, DNA polymerase δ) [3] [8]. The arrest is transient due to trilaciclib’s short plasma half-life (~14 hours), allowing HSPCs to re-enter the cell cycle 24–72 hours post-administration [6] [8].
In chemotherapy-treated patients, this mechanism reduces DNA damage in HSPCs by 50–70% (measured by γH2AX foci) and lowers caspase-3/7 activity by 40%, preserving bone marrow function [3] [6]. Unlike granulocyte colony-stimulating factors, which accelerate neutrophil maturation post-damage, trilaciclib proactively shields HSPCs during cytotoxic exposure [8].
Table 2: Cell Cycle Effects of Trilaciclib in Hematopoietic Stem/Progenitor Cells
Parameter | Trilaciclib Treatment | Placebo/Control |
---|---|---|
G1 arrest duration | 12–24 hours | <1 hour |
Reduction in DNA damage | 50–70% | Not applicable |
Caspase-3/7 suppression | ~40% | Not applicable |
Hematopoietic recovery | 72 hours | 96–120 hours |
Trilaciclib exhibits high selectivity for CDK4/6 over other CDKs due to kinetic differences in binding residence time and ATP-binding pocket topology. Live-cell bioluminescence resonance energy transfer (BRET) assays reveal trilaciclib’s intracellular IC₅₀ values:
The selectivity arises from trilaciclib’s inability to form stabilizing interactions with non-CDK4/6 kinases. For example, CDK2’s gatekeeper residue (Phe80) creates a shallower hydrophobic pocket, reducing trilaciclib’s binding affinity by 90-fold compared to CDK6 [7] [10]. Similarly, trilaciclib shows no activity against transcriptional CDKs (e.g., CDK9), which lack the Asp163-mediated water-bridging interaction critical for trilaciclib’s binding [1] [10].
Table 3: Kinase Selectivity Profile of Trilaciclib in Live-Cell Assays
Kinase | Intracellular IC₅₀ (nM) | Selectivity Ratio vs. CDK4/6 |
---|---|---|
CDK4 | 11 | 1.0 (reference) |
CDK6 | 15 | 1.4 |
CDK2 | >1,000 | >90 |
CDK9 | >1,000 | >90 |
CDK5 | >1,000 | >90 |
Trilaciclib’s myeloprotection primarily depends on retinoblastoma protein (Rb)-mediated G1 arrest in HSPCs. However, Rb-independent pathways contribute via:
In Rb-deficient cancers (e.g., small-cell lung cancer), trilaciclib still protects HSPCs because these cells retain Rb functionality. Conversely, Rb-null HSPCs are resistant to trilaciclib, confirming Rb’s necessity for myeloprotection [3] [8]. This mechanistic duality allows trilaciclib to spare HSPCs without compromising chemotherapy efficacy in Rb-dysregulated tumors [6] [9].
Proposed Mechanism Figure:
[Trilaciclib] │ ├─► Inhibits CDK4/6 → Blocks Rb phosphorylation → E2F sequestration → G1 arrest (Rb-dependent) │ └─► Dephosphorylates RNF26 → Stabilizes TSC1 → Inhibits mTORC1 → Suppresses cell growth (Rb-independent)
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7